An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chlorophenyl)isoxazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic and structural properties confer a remarkable versatility, allowing for a wide range of biological activities.[1] The incorporation of an isoxazole moiety can enhance a molecule's physicochemical characteristics, making it a privileged scaffold in drug design.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological actions, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] This guide provides a detailed technical overview of the physicochemical properties, synthesis, and characterization of a specific derivative, 5-(3-Chlorophenyl)isoxazole.
Core Physicochemical Properties of 5-(3-Chlorophenyl)isoxazole
Understanding the fundamental physicochemical properties of 5-(3-Chlorophenyl)isoxazole is crucial for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Summary of Physicochemical Properties for 5-(3-Chlorophenyl)isoxazole
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [2] |
| Molecular Weight | 179.61 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | Inferred from analogs[1] |
| Melting Point | Estimated: ~130-180 °C | Based on analogs[1][3] |
| Boiling Point | Data not available; expected to be high | |
| Solubility | Expected to be poorly soluble in water | Inferred from structure |
| logP (Octanol/Water) | Estimated: ~4.7 | Based on analog[4] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Note: Some data is estimated based on closely related analogs due to the limited availability of experimental data for this specific compound.
Molecular Structure
The structure of 5-(3-Chlorophenyl)isoxazole, featuring a chlorophenyl group at the 5-position of the isoxazole ring, is depicted below.
Caption: Chemical structure of 5-(3-Chlorophenyl)isoxazole.
Synthesis and Purification
The synthesis of 5-(3-Chlorophenyl)isoxazole can be achieved through the cyclization of a chalcone precursor. The following is a representative protocol adapted from the synthesis of a similar analog.[1]
Experimental Protocol: Synthesis of 5-(3-Chlorophenyl)isoxazole
Materials:
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3-Chlorobenzaldehyde
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Acetophenone
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Ethanol
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Sodium hydroxide (NaOH)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Glacial acetic acid
Step 1: Synthesis of the Chalcone Intermediate
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In a flask, dissolve 3-chlorobenzaldehyde and acetophenone in ethanol.
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Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.
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Continue stirring until a precipitate forms.
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Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield the chalcone.
Step 2: Cyclization to form the Isoxazole Ring
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Suspend the synthesized chalcone in a mixture of ethanol and glacial acetic acid.
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Add hydroxylamine hydrochloride to the suspension.
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and pour it into ice-cold water.
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Collect the resulting precipitate by filtration.
Purification:
The crude 5-(3-Chlorophenyl)isoxazole can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.[1]
Caption: Workflow for the synthesis of 5-(3-Chlorophenyl)isoxazole.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized 5-(3-Chlorophenyl)isoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorophenyl ring and the isoxazole ring. The proton on the isoxazole ring (at position 4) would likely appear as a singlet in the range of δ 6.7-7.0 ppm.[3] The protons on the chlorophenyl ring would appear as a complex multiplet in the aromatic region (δ 7.2-7.8 ppm).[3]
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¹³C NMR: The carbon NMR would display distinct signals for each carbon atom in the molecule. The carbons of the isoxazole ring are expected to resonate at approximately δ 98 ppm (C4), δ 163 ppm (C3), and δ 169 ppm (C5).[5] The carbons of the chlorophenyl ring would appear in the aromatic region (δ 120-140 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. Expected peaks include:[3]
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~3100 cm⁻¹: Aromatic C-H stretching
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~1600 cm⁻¹: C=N stretching of the isoxazole ring
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~1470 cm⁻¹: C=C aromatic stretching
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~700-800 cm⁻¹: C-Cl stretching
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 179.6, corresponding to the molecular weight of 5-(3-Chlorophenyl)isoxazole.[3] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+2]⁺ peak.
Applications in Research and Drug Development
The 5-(3-Chlorophenyl)isoxazole scaffold is of significant interest to researchers in drug discovery. The presence of the chlorine atom provides a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The isoxazole core is known to be a bioisostere for other functional groups, and its derivatives are investigated for a wide range of therapeutic targets.
Conclusion
5-(3-Chlorophenyl)isoxazole is a heterocyclic compound with significant potential in chemical and pharmaceutical research. This guide has provided a comprehensive overview of its core physicochemical properties, a reliable synthetic protocol, and the analytical methods for its characterization. A thorough understanding of these technical details is essential for any scientist working with this promising molecular scaffold.
References
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PubChem. Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. National Center for Biotechnology Information. Available from: [Link]
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Chem-Space. 5-(3-Chlorophenyl)isoxazole. Available from: [Link]
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Fascio, M. L., Montesano, V. J., & D'Accorso, N. B. (2000). Communication: Synthesis and Characterization of Some 3-Glycosyl-5-Substituted Isoxazoles with Potential Biological Activities. Journal of Carbohydrate Chemistry, 19(3), 393-398. Available from: [Link]
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Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. (2023). Available from: [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. (2021). Available from: [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). 4(2). Available from: [Link]
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5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. (2022). Available from: [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (2024). Available from: [Link]
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New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
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Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. (2023). Available from: [Link]
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New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. (2024). Available from: [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. (2019). Available from: [Link]
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Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]
